molecular formula C7H5BrN2 B3031644 4-Bromophenylcyanamide CAS No. 60592-84-9

4-Bromophenylcyanamide

Cat. No. B3031644
CAS RN: 60592-84-9
M. Wt: 197.03 g/mol
InChI Key: NVLHAYLAMNTZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07297713B2

Procedure details

A mixture of cyanogen bromide (5.0 g, 47 mmol) and 4-bromo-2-ethylaniline (20.6 g, 103 mmol) in diethylether (150 mL) was stirred for 3 days under nitrogen atmosphere. The amine hydrobromide was filtered off, and the filtrate was concentrated in vacuo at room temperature and triturated with hexane to give 4-bromophenylcyanamide (2.3 g, 10%) as an off white solid. HRMS: calcd for C9H9BrN2+H+, 225.00218; found (ESI-FTMS, [M+H]+), 225.00277.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[Br:4][C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[C:7](CC)[CH:6]=1>C(OCC)C>[Br:4][C:5]1[CH:11]=[CH:10][C:8]([NH:9][C:2]#[N:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N#CBr
Name
Quantity
20.6 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 days under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The amine hydrobromide was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo at room temperature
CUSTOM
Type
CUSTOM
Details
triturated with hexane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.